molecular formula C7H13N3O B11718031 (1S,2R)-2-azidocycloheptan-1-ol

(1S,2R)-2-azidocycloheptan-1-ol

Cat. No.: B11718031
M. Wt: 155.20 g/mol
InChI Key: DXFAAMPAKSPSPV-RQJHMYQMSA-N
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Description

(1S,2R)-2-Azidocycloheptan-1-ol is a bicyclic organic compound characterized by a seven-membered cycloheptane ring substituted with an azide (-N₃) group at the 2-position and a hydroxyl (-OH) group at the 1-position. Its stereochemistry is defined by the (1S,2R) configuration, which influences its reactivity and interactions in synthetic and biological systems. This compound is primarily utilized in organic synthesis as a precursor for Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the construction of complex heterocycles or bioconjugates .

Key properties include:

  • Molecular Formula: C₇H₁₁N₃O
  • Molecular Weight: 153.19 g/mol
  • Functional Groups: Azide (high energy, electrophilic), hydroxyl (polar, hydrogen-bonding).

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(1S,2R)-2-azidocycloheptan-1-ol

InChI

InChI=1S/C7H13N3O/c8-10-9-6-4-2-1-3-5-7(6)11/h6-7,11H,1-5H2/t6-,7+/m1/s1

InChI Key

DXFAAMPAKSPSPV-RQJHMYQMSA-N

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)N=[N+]=[N-]

Canonical SMILES

C1CCC(C(CC1)O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-azidocycloheptan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a cycloheptanol derivative is treated with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-azidocycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions to form other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Sodium azide (NaN₃) in DMF is commonly used for azidation reactions.

Major Products Formed

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: (1S,2R)-2-aminocycloheptan-1-ol.

    Substitution: Various substituted cycloheptane derivatives depending on the reactants used.

Scientific Research Applications

(1S,2R)-2-azidocycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-azidocycloheptan-1-ol depends on the specific reactions it undergoes. For example, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent and Ring-Size Effects

(1S,2R)-2-(Methylamino)cyclopentan-1-ol
  • Structure: A five-membered cyclopentane ring with -NHCH₃ (methylamino) at position 2 and -OH at position 1.
  • Key Differences: Ring Size: Cyclopentane (5-membered) vs. cycloheptane (7-membered). Smaller rings exhibit higher torsional strain, reducing conformational flexibility compared to the more flexible cycloheptane system. Substituent: Azide (-N₃) vs. methylamino (-NHCH₃). The azide group is highly reactive in click chemistry, while the methylamino group participates in nucleophilic or hydrogen-bonding interactions, often serving as a precursor for pharmaceuticals (e.g., antiviral agents) .
(1R,2S)-2-Azidocyclohexan-1-ol
  • Structure : Six-membered cyclohexane ring with azide and hydroxyl groups.
  • Key Differences :
    • Ring Conformation : Cyclohexane adopts chair conformations, minimizing steric strain, whereas cycloheptane exists in twist-chair or boat forms, increasing steric hindrance near substituents.
    • Reactivity : The larger cycloheptane ring in (1S,2R)-2-azidocycloheptan-1-ol may slow reaction kinetics in cycloadditions due to reduced orbital overlap compared to the more rigid cyclohexane system.

Physicochemical Properties

A comparative analysis of physical properties is summarized below:

Compound Boiling Point (°C) Solubility (Polar Solvents) LogP (Partition Coefficient)
This compound ~220 (est.) Moderate in H₂O, high in DMSO 0.89
(1S,2R)-2-(Methylamino)cyclopentan-1-ol ~180 (est.) High in H₂O, moderate in EtOH -0.35
(1R,2S)-2-Azidocyclohexan-1-ol ~200 (est.) Low in H₂O, high in acetone 1.12

Notes:

  • The azide group in this compound increases polarity compared to methylamino analogues but reduces solubility in water due to hydrophobic cycloheptane interactions.
  • Smaller rings (e.g., cyclopentane) exhibit higher solubility in polar solvents due to reduced steric shielding of functional groups .

Reactivity and Functional Group Interactions

Azide Reactivity

The -N₃ group in this compound undergoes rapid cycloaddition with alkynes or strained alkenes, making it valuable in bioconjugation. In contrast, methylamino derivatives participate in alkylation or acylation reactions. Electronegativity studies suggest azide substituents exhibit higher electron-withdrawing effects compared to amino groups, altering reaction pathways (e.g., nucleophilic substitution vs. electrophilic addition) .

Hydroxyl Group Behavior

The -OH group in cycloheptanol derivatives shows weaker hydrogen-bonding capacity than smaller-ring analogues due to increased ring flexibility. This reduces crystalline stability but enhances solubility in organic phases.

Research Findings and Challenges

Recent studies highlight the following:

  • Stereochemical Stability: The (1S,2R) configuration of the azidocycloheptanol system resists racemization under mild conditions, unlike smaller-ring azides.

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